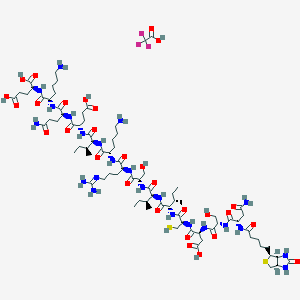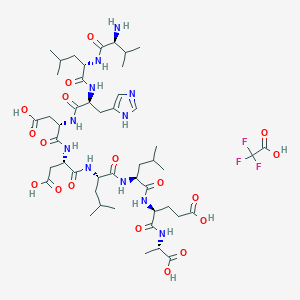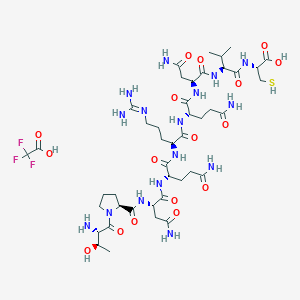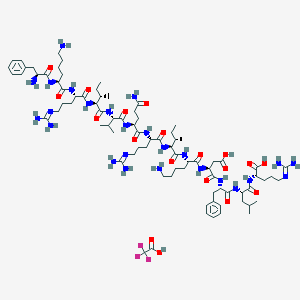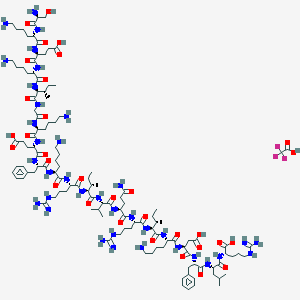
LL-37 SKE Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LL-37 SKE Trifluoroacetate is a variant of the human cathelicidin LL-37 . LL-37 is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans .
Physical And Chemical Properties Analysis
The empirical formula of this compound is C205H341N61O52 . Its molecular weight is 4492.28 (free base basis) .科学研究应用
LL-37 TF has been used in a variety of scientific research applications, including the study of microbial pathogenesis, the development of antibiotics, and the investigation of the host-pathogen interaction. In addition, LL-37 TF has been used in the study of inflammation and immune responses, as well as in the study of cancer and tumorigenesis.
作用机制
Target of Action
LL-37 SKE Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . The primary targets of LL-37 are the cell membranes of prokaryotic and eukaryotic cells . It has been found to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM .
Mode of Action
LL-37 interacts with its targets primarily through its amphipathic secondary structure, which has a polar cationic site that explains its tropism for prokaryote membranes and a hydrophobic site contributing to the destructuration of these membranes . LL-37 can also cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts .
Biochemical Pathways
LL-37 affects several biochemical pathways. It regulates inflammation and neutralizes lipopolysaccharides from Gram-negative bacteria . It also plays a role in the induction of microvesicle release from neutrophils .
Pharmacokinetics
It is known that the peptide is soluble in dmso and pbs (ph 72) at concentrations of at least 10 mg/ml , suggesting that it may have good bioavailability.
Result of Action
The action of LL-37 results in several molecular and cellular effects. It has antimicrobial activities against a broad spectrum of pathogens, including bacteria, viruses, and fungi . It also has immunomodulating activities, regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . In addition, it has been found to have anticancer properties .
实验室实验的优点和局限性
The use of LL-37 TF in lab experiments has a number of advantages, including its broad-spectrum of activity against a variety of pathogens, its ability to induce apoptosis in tumor cells, and its ability to modulate the immune response. The main limitation of LL-37 TF in lab experiments is its relatively short half-life, which limits its efficacy in long-term experiments.
未来方向
The potential future directions of LL-37 TF include the development of more effective and stable formulations, the investigation of its use as a therapeutic agent, the exploration of its potential in the treatment of infectious diseases and cancer, and the investigation of its potential as an adjuvant in vaccines. In addition, further research is needed to understand the molecular mechanisms of action of LL-37 TF and to identify potential targets for drug design. Finally, further research is needed to understand the potential side effects of LL-37 TF and to identify potential biomarkers of its activity.
合成方法
LL-37 TF is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of chemical synthesis used to produce peptides and proteins. It involves the stepwise assembly of amino acid residues onto a solid support, such as a resin. LL-37 TF is synthesized by first attaching the amino acid to the solid support, followed by the coupling of the next amino acid, and so on until the desired peptide is obtained.
生化分析
Biochemical Properties
LL-37 SKE Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . It also has the ability to neutralize lipopolysaccharides from Gram-negative bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N36O30.C2HF3O2/c1-11-67(8)94(153-105(173)77(41-24-29-55-124)139-103(171)81(46-49-90(159)160)144-99(167)74(38-21-26-52-121)138-97(165)72(125)64-156)112(180)136-63-89(158)137-73(37-20-25-51-120)98(166)143-82(47-50-91(161)162)104(172)149-85(60-70-33-16-14-17-34-70)109(177)142-75(39-22-27-53-122)100(168)140-78(42-30-56-133-117(127)128)107(175)155-96(69(10)13-3)115(183)152-93(66(6)7)113(181)146-80(45-48-88(126)157)102(170)141-79(43-31-57-134-118(129)130)106(174)154-95(68(9)12-2)114(182)145-76(40-23-28-54-123)101(169)151-87(62-92(163)164)111(179)150-86(61-71-35-18-15-19-36-71)110(178)148-84(59-65(4)5)108(176)147-83(116(184)185)44-32-58-135-119(131)132;3-2(4,5)1(6)7/h14-19,33-36,65-69,72-87,93-96,156H,11-13,20-32,37-64,120-125H2,1-10H3,(H2,126,157)(H,136,180)(H,137,158)(H,138,165)(H,139,171)(H,140,168)(H,141,170)(H,142,177)(H,143,166)(H,144,167)(H,145,182)(H,146,181)(H,147,176)(H,148,178)(H,149,172)(H,150,179)(H,151,169)(H,152,183)(H,153,173)(H,154,174)(H,155,175)(H,159,160)(H,161,162)(H,163,164)(H,184,185)(H4,127,128,133)(H4,129,130,134)(H4,131,132,135);(H,6,7)/t67-,68-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZDGTNERISYGN-HYBJOXEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H205F3N36O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2733.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

